molecular formula C22H28N4O2 B2359632 1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415455-84-2

1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea

Cat. No.: B2359632
CAS No.: 2415455-84-2
M. Wt: 380.492
InChI Key: OWJLRLQYARLHBZ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a complex organic compound that features an adamantyl group, a pyrazolylphenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Utilizing condensation reactions between adamantyl derivatives and pyrazolylphenyl compounds.

    Multicomponent Reactions: Employing multicomponent reactions to streamline the synthesis process.

    Oxidative Coupling: Using oxidative coupling reactions to form the desired urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances lipophilicity, while the pyrazolylphenyl group may interact with biological targets through hydrogen bonding and hydrophobic interactions. The urea moiety can form additional hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]amine: Similar structure but with an amine group instead of a urea moiety.

    1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamate: Contains a carbamate group instead of a urea moiety.

Uniqueness

1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is unique due to its combination of an adamantyl group, a pyrazolylphenyl group, and a urea moiety. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-20(18-2-4-19(5-3-18)26-7-1-6-24-26)14-23-21(28)25-22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,15-17,20,27H,8-14H2,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJLRLQYARLHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)N5C=CC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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